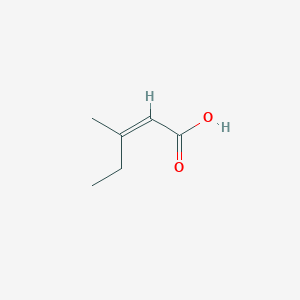![molecular formula C8H10N4O B1277009 [(Z)-1-pyridin-3-ylethylideneamino]urea CAS No. 6335-40-6](/img/structure/B1277009.png)
[(Z)-1-pyridin-3-ylethylideneamino]urea
説明
[(Z)-1-pyridin-3-ylethylideneamino]urea is a compound that falls within the class of pyridyl ureas, which are known for their ability to form hydrogen bonds and complex with various molecules. The pyridyl urea moiety is a versatile functional group in medicinal chemistry and coordination chemistry due to its potential for intramolecular and intermolecular interactions.
Synthesis Analysis
The synthesis of pyridine-2-yl substituted ureas, which are structurally related to [(Z)-1-pyridin-3-ylethylideneamino]urea, can be achieved through C–H functionalization of pyridine N-oxides with dialkylcyanamides. This method is solvent- and halide-free, providing an atom-economical approach to a wide range of pyridine-2-yl substituted ureas. The process is noted for its high yields and the ability to tolerate various functional groups on the pyridine ring .
Molecular Structure Analysis
The molecular structure of pyridyl ureas is significant for their conformational behavior and binding properties. For instance, pyrid-2-yl ureas can exist in different conformational isomers, such as the (E,Z) and (Z,Z) forms. The equilibrium between these forms can be influenced by substituents on the pyridine ring. In the case of certain pyridyl ureas, a strong preference for the (E,Z) form has been observed, which is facilitated by positively charged substituents .
Chemical Reactions Analysis
Pyridyl ureas are capable of binding to various molecules through hydrogen bonding. For example, pyrid-2-yl ureas have been shown to bind cytosine with varying binding constants, depending on the nature of the substituents. Electron-withdrawing groups enhance the intermolecular complexation with cytosine, indicating the potential of pyridyl ureas in molecular recognition and potentially in drug design .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridyl ureas are influenced by their ability to form coordination complexes and hydrogen-bonded structures. Zinc(II) complexes of a urea-functionalized pyridyl ligand demonstrate the versatility of these compounds in forming both finite and infinite structures. The coordination with sulfate ions and the formation of hydrogen bonds lead to diverse structures such as a 2D grid and a 1D organic–inorganic hybrid framework. These complexes also exhibit altered solid-state emission spectra, indicating changes in their photophysical properties upon complexation .
科学的研究の応用
1. Conformational Studies and Complexation
Pyrid-2-yl ureas, including compounds similar to [(Z)-1-pyridin-3-ylethylideneamino]urea, show interesting behaviors in their conformational isomers and complexation with other molecules. These compounds can bind to cytosine, a fundamental component of genetic material, indicating their potential in studying molecular interactions and designing new drugs or molecular probes (Chien et al., 2004).
2. Fluorescence and Sensing Applications
Fluorescent pyrid-2-yl ureas have been developed, which emit light in response to the presence of strong organic acids. These compounds have potential applications in sensing and detection technologies, highlighting the utility of urea derivatives in the field of chemical sensors (Jordan et al., 2010).
3. Hydrofluorination and Bioisostere Development
The hydrofluorination of ynamides to produce fluorinated enamides demonstrates the potential of pyridine-urea derivatives in medicinal chemistry. These compounds serve as bioisosteres of ureas, offering new possibilities for drug development and biological studies (Métayer et al., 2015).
4. Solvent-Free Synthesis of Pyridine-2-yl Substituted Ureas
A novel, environmentally friendly synthesis method for pyridine-2-yl substituted ureas has been developed. This method is both solvent- and halide-free, indicating the compound's role in sustainable chemistry and green synthesis approaches (Rassadin et al., 2016).
特性
IUPAC Name |
[(Z)-1-pyridin-3-ylethylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13)/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODYXTJELSPOJM-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417917 | |
| Record name | NSC29557 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-pyridin-3-ylethylideneamino]urea | |
CAS RN |
6335-40-6 | |
| Record name | NSC29557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC29557 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00417917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)



![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)




